An In-Depth Technical Guide to 5-methyl-1H-indole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 5-methyl-1H-indole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Among the vast family of indole derivatives, 5-methyl-1H-indole-4-carboxylic acid represents a synthetically accessible yet underexplored molecule with significant therapeutic potential. The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 4-position offers unique electronic and steric properties that can be exploited for targeted drug design. This guide provides a comprehensive overview of 5-methyl-1H-indole-4-carboxylic acid, detailing a plausible synthetic route, predicting its spectroscopic characteristics, and exploring its potential applications in drug discovery, particularly in the development of novel enzyme inhibitors and modulators of biological pathways.
Chemical Structure and Properties
5-methyl-1H-indole-4-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a predicted molecular weight of 175.18 g/mol . Its structure features a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a methyl substituent at the C5 position and a carboxylic acid group at the C4 position.
Caption: Chemical structure of 5-methyl-1H-indole-4-carboxylic acid.
The presence of both a hydrogen bond donor (the indole N-H) and a hydrogen bond acceptor (the carboxylic acid) suggests the potential for strong intermolecular interactions, influencing its solid-state properties such as melting point and solubility. The indole ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[2]
Proposed Synthesis
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic approach points to (4-methylphenyl)hydrazine and a suitable four-carbon carbonyl compound bearing a carboxylic acid or a precursor group as the key starting materials.
Step-by-Step Experimental Protocol (Predictive)
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Formation of the Hydrazone:
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(4-methylphenyl)hydrazine is reacted with a suitable keto-acid, such as levulinic acid, in a suitable solvent like ethanol.
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The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the condensation reaction and formation of the corresponding hydrazone.
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Fischer Indole Cyclization:
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The formed hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride.[3][6]
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The reaction is heated to promote the key[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[4]
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Work-up and Purification:
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The reaction mixture is cooled and neutralized.
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The crude product is extracted into an organic solvent.
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Purification is achieved through techniques such as recrystallization or column chromatography to yield pure 5-methyl-1H-indole-4-carboxylic acid.
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Caption: Proposed synthetic workflow for 5-methyl-1H-indole-4-carboxylic acid.
Spectroscopic Characterization (Predictive)
Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally related compounds, including 5-methyl-1H-indole-2-carboxylic acid, indole-4-carboxylic acid, and methyl indole-4-carboxylate.[7][8][9]
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Indole N-H: broad singlet, ~11-12 ppm; Aromatic protons: complex multiplet pattern in the range of 7-8 ppm; Methyl protons: singlet, ~2.4 ppm; Carboxylic acid proton: broad singlet, >12 ppm. |
| ¹³C NMR | Carbonyl carbon: ~170 ppm; Aromatic carbons: 110-140 ppm; Methyl carbon: ~20 ppm. |
| IR Spectroscopy | O-H stretch (carboxylic acid): broad band, 2500-3300 cm⁻¹; C=O stretch: 1680-1710 cm⁻¹; N-H stretch: ~3400 cm⁻¹; Aromatic C-H and C=C stretches: characteristic bands in the fingerprint region.[10][11] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 175. A significant fragment would be the loss of COOH (m/z = 130).[12][13] |
Potential Applications in Drug Discovery
The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The unique substitution pattern of 5-methyl-1H-indole-4-carboxylic acid suggests several promising avenues for drug discovery.
Enzyme Inhibition
Indole carboxylic acid derivatives have been successfully developed as inhibitors of various enzymes.[14] The carboxylic acid moiety can act as a key binding group, forming hydrogen bonds or ionic interactions with active site residues. The 5-methylindole core can provide crucial hydrophobic and aromatic interactions. Potential enzyme targets include:
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Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are implicated in cancer immune evasion. Indole-2-carboxylic acid derivatives have shown promise as dual inhibitors of IDO1 and TDO.[14]
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Cyclooxygenase (COX) Enzymes: As potent anti-inflammatory agents, some indole derivatives function by inhibiting COX enzymes.[15]
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HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[16]
Caption: Potential role as an enzyme inhibitor in a therapeutic pathway.
Modulation of Cellular Signaling Pathways
The indole nucleus can serve as a scaffold for compounds that modulate protein-protein interactions or bind to receptors involved in cell signaling. The specific substitution pattern of 5-methyl-1H-indole-4-carboxylic acid could be tailored to achieve selectivity for particular targets.
Conclusion
5-methyl-1H-indole-4-carboxylic acid, while not extensively studied, represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Based on established synthetic methodologies and the known biological activities of related indole derivatives, it is a promising scaffold for the development of novel therapeutics. The predictive synthetic and spectroscopic data provided in this guide offer a solid foundation for initiating research into this intriguing compound. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.
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